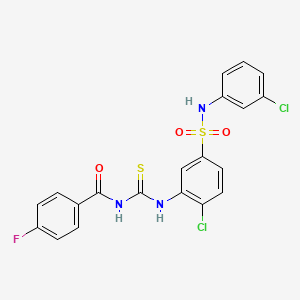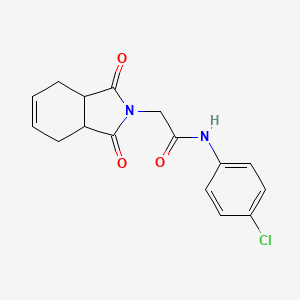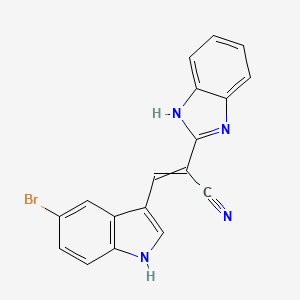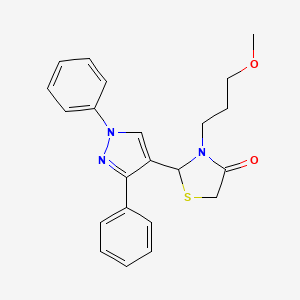![molecular formula C14H11N3OS B10805559 N-[(E)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide CAS No. 113143-13-8](/img/structure/B10805559.png)
N-[(E)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has a molecular formula of C14H11N3OS and a molecular weight of 269.32 g/mol . This compound is primarily used in research settings to study its effects on the immune system.
Preparation Methods
Synthetic Routes and Reaction Conditions
WAY-348941 can be synthesized through the reaction of 2-thiophenecarboxylic acid hydrazide with indole-3-carboxaldehyde. The reaction typically involves the following steps:
- Dissolve 2-thiophenecarboxylic acid hydrazide in an appropriate solvent such as ethanol.
- Add indole-3-carboxaldehyde to the solution.
- Heat the mixture under reflux conditions for several hours.
- Cool the reaction mixture and filter the precipitated product.
- Purify the product by recrystallization from a suitable solvent .
Industrial Production Methods
While specific industrial production methods for WAY-348941 are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
WAY-348941 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert WAY-348941 into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazides .
Scientific Research Applications
WAY-348941 has several scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and immune response.
Medicine: Explored for potential therapeutic applications in immunosuppression and autoimmune diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
WAY-348941 exerts its effects by interacting with specific molecular targets and pathways involved in the immune response. The compound binds to certain receptors on immune cells, modulating their activity and suppressing the immune response. This mechanism is particularly useful in studying autoimmune diseases and developing new immunosuppressive therapies .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: Another compound with immunosuppressive properties.
WAY-123456: A structurally similar compound with different biological activities.
Uniqueness
WAY-348941 is unique due to its specific molecular structure, which allows it to interact with particular receptors and pathways in the immune system. This specificity makes it a valuable tool in research and potential therapeutic applications .
Properties
CAS No. |
113143-13-8 |
|---|---|
Molecular Formula |
C14H11N3OS |
Molecular Weight |
269.32 g/mol |
IUPAC Name |
N-[(Z)-1H-indol-3-ylmethylideneamino]thiophene-2-carboxamide |
InChI |
InChI=1S/C14H11N3OS/c18-14(13-6-3-7-19-13)17-16-9-10-8-15-12-5-2-1-4-11(10)12/h1-9,15H,(H,17,18)/b16-9- |
InChI Key |
FMKAYIUNMIHSEK-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)/C=N\NC(=O)C3=CC=CS3 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C=NNC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Z)-4-(1,3-benzodioxol-5-yl)butan-2-ylideneamino]benzamide](/img/structure/B10805476.png)

![N-[(Z)-(3,4-dihydroxyphenyl)methylideneamino]-4-(quinolin-8-ylsulfanylmethyl)benzamide](/img/structure/B10805490.png)
![4-(2-Amino-1,4-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)benzonitrile](/img/structure/B10805493.png)
![5-[(3-Hydroxyphenyl)methylidene]-2-morpholin-4-yl-1,3-thiazol-4-one](/img/structure/B10805495.png)
![5-[(4-Methylphenyl)methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one](/img/structure/B10805503.png)
![3-[5-(2H-chromen-3-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B10805513.png)

![3,4,5-trimethoxy-N-[(4-phenylphenyl)methylideneamino]benzamide](/img/structure/B10805535.png)
![2,2-diphenyl-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B10805537.png)


![Ethyl 1-[(5-chloro-8-hydroxyquinolin-7-yl)methyl]piperidine-3-carboxylate](/img/structure/B10805542.png)

